3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one
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Overview
Description
3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one: is a chemical compound belonging to the class of chromen-4-one derivatives. It is characterized by the presence of a bromine atom at the third position, a methoxy group at the sixth position, and a phenyl group at the second position on the chromen-4-one scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one typically involves the bromination of 6-methoxy-2-phenyl-4H-chromen-4-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The carbonyl group in the chromen-4-one scaffold can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride in methanol or lithium aluminum hydride in ether
Major Products:
Substitution: Formation of 3-amino-6-methoxy-2-phenyl-4H-chromen-4-one.
Oxidation: Formation of 6-methoxy-2-phenyl-4H-chromen-4-one-3-carboxylic acid.
Reduction: Formation of 3-bromo-6-methoxy-2-phenyl-4H-chromen-4-ol
Scientific Research Applications
Chemistry: 3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of more complex molecules with potential biological activities .
Biology and Medicine: This compound has shown potential in medicinal chemistry for the development of new drugs. It exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Researchers are exploring its use in the design of novel therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its unique structural features make it a valuable intermediate in the production of various industrial products .
Mechanism of Action
The mechanism of action of 3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of key enzymes and signaling pathways involved in inflammation and cancer progression. The bromine atom and methoxy group play crucial roles in enhancing its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
6-Methoxy-2-phenyl-4H-chromen-4-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Bromo-2-phenyl-4H-chromen-4-one: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
3-Bromo-6-hydroxy-2-phenyl-4H-chromen-4-one:
Uniqueness: 3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one is unique due to the presence of both the bromine atom and methoxy group, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
IUPAC Name |
3-bromo-6-methoxy-2-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-19-11-7-8-13-12(9-11)15(18)14(17)16(20-13)10-5-3-2-4-6-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKMXGOQUDKUEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C(C2=O)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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